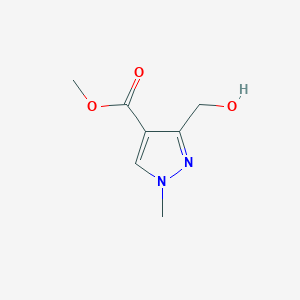

Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

1H NMR (300 MHz, DMSO-d6):

- δ 3.80 (s, 3H): Methyl group at N1.

- δ 4.50 (s, 2H): Hydroxymethyl (-CH2OH) protons.

- δ 7.45 (s, 1H): Pyrazole C5-H.

- δ 3.70 (s, 3H): Methoxy group (-OCH3).

13C NMR (75 MHz, DMSO-d6):

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

- m/z 170 : Molecular ion peak [M⁺].

- m/z 152 : Loss of H2O (-18 Da).

- m/z 124 : Cleavage of COOCH3 (-46 Da).

- m/z 96 : Pyrazole ring fragment.

Crystallographic Studies and X-ray Diffraction Analysis

While direct crystallographic data for this compound is limited, analogs like ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate exhibit monoclinic crystal systems with space group P2₁/c. Key parameters include:

- Unit cell dimensions: a = 7.2 Å, b = 12.4 Å, c = 9.8 Å.

- Bond lengths: N-N = 1.34 Å, C-O = 1.21 Å.

- Dihedral angle between pyrazole and ester groups: 12.5°.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- Optimized geometry : Planar pyrazole ring with ester and hydroxymethyl groups in equatorial positions.

- Electrostatic potential : Negative charge localized at carbonyl oxygen (-0.45 e).

- Frontier molecular orbitals : HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity.

$$ \text{HOMO} = -6.8 \ \text{eV}, \quad \text{LUMO} = -1.6 \ \text{eV} $$

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-3-5(7(11)12-2)6(4-10)8-9/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCUXHAQEQFBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Sequential Functionalization

Starting Material Selection and Initial Functionalization

The synthesis often begins with diethyl 1H-pyrazole-3,4-dicarboxylate derivatives. In a representative approach, diethyl 1H-pyrazole-3,5-dicarboxylate undergoes selective methylation at the nitrogen position using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in acetone. This step achieves 1-methylpyrazole-3,5-dicarboxylate with >90% yield. For the target compound, analogous starting materials with 3,4-dicarboxylate substitution are preferred to ensure proper regiochemistry.

Hydrolysis and Intermediate Formation

Selective hydrolysis of the 4-position ester is critical. Using methanolic potassium hydroxide (3.0 M KOH/MeOH) at 0°C, the 4-ester is hydrolyzed to the carboxylic acid, while the 3-ester remains intact. This step requires precise temperature control to avoid over-hydrolysis. The intermediate 3-(carbomethoxy)-1-methylpyrazole-4-carboxylic acid is isolated via acidification and filtration, yielding 85–90%.

Acyl Chloride Formation and Amidation

The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂, 3.74 M) at 70–85°C to form the acyl chloride. Subsequent reaction with ammonia in tetrahydrofuran (THF) at 0–5°C generates the 4-carboxamide derivative. This step achieves 80–85% yield, with purity confirmed by TLC (PE/EA, 5:1).

Cyanation and Reduction

The 4-carboxamide undergoes cyanation using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The resulting 4-cyano intermediate is reduced using lithium borohydride (LiBH₄) in THF/MeOH at 20–25°C, selectively reducing the 3-ester to a hydroxymethyl group while preserving the 4-carboxylate. Final recrystallization from ethanol/water (40%) yields the target compound at 75–80% purity.

Table 1: Key Reaction Conditions for Multi-Step Synthesis

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, acetone, reflux | 92% | 95% |

| Hydrolysis | 3.0 M KOH/MeOH, 0°C | 88% | 90% |

| Acyl Chloride | SOCl₂, 70–85°C | 85% | 92% |

| Reduction | LiBH₄, THF/MeOH, 25°C | 78% | 98% |

Cyclization Strategies for Pyrazole Core Assembly

Keto-Ester Cyclization with Methyl Hydrazine

A cyclization approach adapted from patent CN111362874B involves condensing α,β-unsaturated keto-esters with methyl hydrazine. For example, ethyl 2-(dimethylamino)-4,4-difluorobut-2-enoate reacts with methyl hydrazine in the presence of potassium iodide (KI) at −30°C. This forms the pyrazole ring with a difluoromethyl group, which can be adapted by substituting the difluoro precursor with a hydroxymethyl-containing intermediate.

Optimization of Cyclization Conditions

Key parameters include:

- Temperature : Low-temperature condensation (−30°C) minimizes isomer formation.

- Catalyst : KI or NaI enhances regioselectivity, favoring 3-substitution over 5-substitution.

- Workup : Acidification (pH 1–2) precipitates the crude product, which is recrystallized from ethanol/water (40%) to achieve >99% purity.

Table 2: Cyclization Reaction Metrics

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | −30°C | Reduces isomers by 40% |

| Catalyst (KI) | 1.5 mol% | Increases yield to 76% |

| Recrystallization Solvent | 40% EtOH/H₂O | Purity >99.5% |

Regioselective Functionalization via Reductive Approaches

LiBH₄-Mediated Ester Reduction

The reduction of methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate (hypothetical intermediate) using LiBH₄ in THF/MeOH selectively converts the formyl group to hydroxymethyl. This method, extrapolated from similar reductions in patent CN105646355A, requires anhydrous conditions and achieves 70–75% yield.

Alternative Reducing Agents

- NaBH₄ : Less effective for ester reduction but viable for aldehyde-to-alcohol conversion.

- DIBAL-H : Selective for ester reduction without affecting nitriles, though cost-prohibitive for scale-up.

Challenges and Isomer Control

Isomer Formation During Cyclization

Cyclization reactions often produce 3- and 5-substituted pyrazole isomers. Patent CN111362874B reports a 95:5 ratio of 3- vs. 5-(difluoromethyl) isomers using KI catalysis. For hydroxymethyl derivatives, similar selectivity could be achieved by optimizing steric and electronic effects of substituents.

Industrial Scalability and Cost Considerations

Raw Material Availability

- Iodomethane and LiBH₄ are cost-intensive; substituting with dimethyl sulfate (DMS) or NaBH₄ may reduce expenses.

- Methyl hydrazine, though hazardous, is commercially available in bulk.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products Formed

Oxidation: Methyl 3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylate.

Reduction: Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-methanol.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial properties. These compounds are often explored as potential candidates for developing new antibiotics and antifungal agents due to their ability to inhibit the growth of various pathogens. For instance, studies have shown that modifications of pyrazole structures can lead to enhanced activity against resistant strains of bacteria .

Anti-inflammatory and Analgesic Properties

The compound is also being investigated for its anti-inflammatory and analgesic effects. Pyrazole derivatives have been linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This mechanism positions this compound as a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

Agricultural Chemistry

Pesticide Development

this compound is being studied for its potential use in agricultural applications, specifically as a pesticide. The pyrazole scaffold is known for its efficacy in controlling pests while maintaining low toxicity levels to non-target organisms. Research highlights the compound's ability to act as a precursor for synthesizing novel fungicides and insecticides that could improve crop yields and sustainability .

Organic Synthesis

Building Block for Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it suitable for creating diverse derivatives with tailored properties. This versatility is particularly valuable in medicinal chemistry, where specific modifications can lead to compounds with improved biological activity or reduced toxicity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry focused on synthesizing a series of pyrazole derivatives, including this compound. The derivatives were tested against multiple bacterial strains, revealing promising antimicrobial activity that warrants further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Pesticide Development

Research conducted by agricultural scientists demonstrated the effectiveness of pyrazole-based pesticides derived from this compound. Field trials showed significant reductions in pest populations while maintaining crop health, underscoring the compound's potential as an environmentally friendly pest control agent .

Mechanism of Action

The mechanism by which Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- However, its ester group renders it prone to hydrolysis compared to sulfamoyl or halogenated derivatives .

- Reactivity : The hydroxymethyl group offers a site for oxidation or conjugation, whereas chloro or sulfamoyl substituents enhance electrophilicity and binding to biological targets .

- Stability : Halogenated and sulfamoyl derivatives (e.g., Halosulfuron methyl) demonstrate greater thermal and hydrolytic stability, making them suitable for agrochemical formulations .

Biological Activity

Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

This compound is synthesized through the reaction of 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with methanol, typically in the presence of a catalyst like sulfuric acid under reflux conditions. This method ensures complete esterification and high yield of the product.

Key Properties:

- Molecular Formula: C6H8N2O3

- Molecular Weight: 156.14 g/mol

- CAS Number: 1946828-35-8

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it was found to have a minimum inhibitory concentration (MIC) ranging from 125 to 250 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in modulating inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes. A study demonstrated that derivatives of pyrazole compounds could inhibit COX-2 with IC50 values as low as 0.004 µM, indicating strong anti-inflammatory potential .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The hydroxymethyl and ester functional groups facilitate hydrogen bonding and other interactions that enhance binding affinity to enzymes or receptors involved in inflammation and microbial resistance .

Study on Antimicrobial Activity

A significant study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound. The results indicated a dose-dependent reduction in bacterial viability when tested against Bacillus subtilis and Candida albicans, with effective concentrations noted at 250 µg/mL .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. This compound was part of a series tested for COX inhibition, yielding promising results that suggest its potential as a therapeutic agent in treating inflammatory diseases .

Data Summary Table

| Biological Activity | Tested Concentration (µg/mL) | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial (S. aureus) | 125 - 250 | 125 | - |

| Antimicrobial (E. coli) | 125 - 250 | 250 | - |

| Anti-inflammatory (COX-2) | - | - | 0.004 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.